molecular formula C10H6BrNO3 B11851696 5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione CAS No. 300540-87-8

5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione

Cat. No.: B11851696
CAS No.: 300540-87-8
M. Wt: 268.06 g/mol
InChI Key: MUSBWHALBXAABH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione typically involves the bromination of 5-amino-8-hydroxynaphthalene-1,4-dione. This reaction is carried out using bromine in an organic solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione involves its interaction with cellular components. It can inhibit enzyme activity by binding to the active sites, leading to the disruption of metabolic pathways. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione stands out due to its unique combination of amino, bromo, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

300540-87-8

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

5-amino-6-bromo-8-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H6BrNO3/c11-4-3-7(15)8-5(13)1-2-6(14)9(8)10(4)12/h1-3,15H,12H2

InChI Key

MUSBWHALBXAABH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=CC(=C2N)Br)O

Origin of Product

United States

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